molecular formula C10H8BrNO B567371 5-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 1367905-79-0

5-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No. B567371
CAS RN: 1367905-79-0
M. Wt: 238.084
InChI Key: ATCBXWHELADABE-UHFFFAOYSA-N
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Description

5-Bromo-2-methylisoquinolin-1(2H)-one, also known as 5-Bromo-2-methylisoquinolyl-1(2H)-one, is a heterocyclic compound with a wide range of applications in scientific research. It is a synthetic molecule composed of a five-member ring with a bromine atom at the fifth position and a methyl group at the second position. It is a highly versatile compound that is used in numerous scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action of various biological systems.

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline (THIQ) derivatives, a closely related compound class to 5-Bromo-2-methylisoquinolin-1(2H)-one, have been extensively researched for their therapeutic applications. THIQs are known for their anticancer properties and have been part of several drug discovery efforts, notably with the FDA approval of trabectedin for treating soft tissue sarcomas. This highlights the potential of THIQ derivatives in cancer therapeutics and possibly suggests similar areas of application for 5-Bromo-2-methylisoquinolin-1(2H)-one derivatives (Singh & Shah, 2017).

Neuroprotective and Antidepressant-like Activity

Another study reviewed the pharmacology and clinical applications of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine present in the mammalian brain. This compound exhibits neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. These findings suggest that isoquinoline derivatives could have significant therapeutic potential in neuroprotection and the treatment of addiction and depression, indicating potential research directions for 5-Bromo-2-methylisoquinolin-1(2H)-one (Antkiewicz‐Michaluk et al., 2018).

Natural Isoquinoline Alkaloids and Pharmacological Activities

Research on natural isoquinoline alkaloids and their N-oxides from various plant species reveals more than 200 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. This underscores the broad pharmacological potential of isoquinoline compounds, suggesting that 5-Bromo-2-methylisoquinolin-1(2H)-one could also be explored for similar biological activities (Dembitsky et al., 2015).

Radical Cyclizations in Organic Synthesis

Isoquinoline derivatives are utilized in radical cyclizations for synthesizing carbo- and heterocyclic compounds, including natural products. This chemical property is significant for pharmaceutical synthesis, where controlling the regiochemistry of radical cyclizations can lead to the development of new drugs. Given its structural similarity, 5-Bromo-2-methylisoquinolin-1(2H)-one could serve as a precursor in such synthetic processes, offering new avenues for creating therapeutically important materials (Ishibashi & Tamura, 2004).

properties

IUPAC Name

5-bromo-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCBXWHELADABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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